molecular formula C4H8N2O B1289449 Azetidine-3-carboxamide CAS No. 740768-99-4

Azetidine-3-carboxamide

Cat. No.: B1289449
CAS No.: 740768-99-4
M. Wt: 100.12 g/mol
InChI Key: VALZSZJVEFACEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of the carboxamide group further enhances its chemical versatility, making it a valuable building block in various chemical reactions and applications.

Mechanism of Action

Target of Action

Azetidine-3-carboxamide primarily targets the Signal Transducer and Activator of Transcription (STAT3) . STAT3 is a member of the STAT family of cytoplasmic transcription factors that mediate cellular responses to cytokine and growth factors, including cell growth and differentiation, inflammation, and immune responses . Aberrant activation of STAT3 is prevalent in many human cancers, making it a valid and attractive target for the development of novel anticancer therapeutics .

Mode of Action

This compound interacts with STAT3 by inhibiting its DNA-binding activity . This interaction disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent binding to specific DNA-response elements in target gene promoters to induce gene transcription .

Biochemical Pathways

The inhibition of STAT3 by this compound affects the pathways mediated by this transcription factor. These include pathways involved in cell growth and differentiation, inflammation, and immune responses . The disruption of these pathways leads to downstream effects such as the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity .

Pharmacokinetics

It is noted that modifications have been made to the compound to address cell membrane permeability and other physicochemical issues . This suggests that the compound has been optimized for improved bioavailability.

Result of Action

The action of this compound results in the inhibition of constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . This leads to the inhibition of cell growth, colony survival, and the induction of apoptosis . Furthermore, the expression of STAT3 target genes, including c-Myc, VEGF, and survivin, are suppressed in the compound-treated cells .

Safety and Hazards

Azetidine-3-carboxamide should be handled with care. It should not be released into the environment . It is classified as Acute Tox. 4 Oral .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research will likely focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring the unique reactivity of azetidines .

Biochemical Analysis

Biochemical Properties

Azetidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. It has been shown to interact with the signal transducer and activator of transcription 3 (STAT3) protein, inhibiting its DNA-binding activity . This interaction is significant because STAT3 is involved in various cellular processes, including cell growth, differentiation, and immune responses. The inhibition of STAT3 by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, such as human breast cancer cells (MDA-MB-231 and MDA-MB-468), this compound inhibits STAT3 phosphorylation and DNA-binding activity, leading to decreased cell viability, growth, and colony formation . Additionally, it induces apoptosis in these cancer cells while having relatively weaker effects on normal breast epithelial cells (MCF-10A) and breast cancer cells that do not harbor constitutively active STAT3 . This selective action makes this compound a promising candidate for targeted cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through high-affinity binding to the STAT3 protein. This binding inhibits the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent DNA-binding activity . By disrupting the STAT3 signaling pathway, this compound effectively reduces the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on STAT3 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cancer cell growth and viability, with no significant degradation of the compound observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can influence its bioavailability and activity . These metabolic processes may include oxidation, reduction, and conjugation reactions, which can affect the compound’s stability and efficacy in vivo .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity in inhibiting STAT3 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of azetidine-3-carboxylic acid with ammonia or amines can yield this compound. Another method involves the use of azetidine derivatives in multicomponent reactions, such as the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial in large-scale production. The choice of solvents and purification techniques also plays a significant role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield azetidine-3-carboxylic acid derivatives, while reduction can produce azetidine-3-amine. Substitution reactions can result in a variety of functionalized azetidine derivatives.

Scientific Research Applications

Azetidine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and pyrrolidines:

The unique four-membered ring structure of this compound, combined with its carboxamide group, provides distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZSZJVEFACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591629
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740768-99-4
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-3-carboxamide
Reactant of Route 2
Azetidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Azetidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
Azetidine-3-carboxamide
Reactant of Route 5
Azetidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Azetidine-3-carboxamide
Customer
Q & A

Q1: How does PF-95453 interact with its target and what are the downstream effects observed in the study on obese monkeys?

A1: PF-95453 acts as a selective antagonist of the cannabinoid-1 (CB1) receptor. [] By blocking this receptor, the compound is believed to disrupt the endocannabinoid system's influence on appetite and energy metabolism. In the study, PF-95453 treatment in obese monkeys led to several notable effects:

  • Reduced Food Consumption: A significant decrease of 23% in food intake was observed compared to the control group. [] This suggests a direct impact on appetite regulation.
  • Weight Loss and Fat Reduction: The treatment group exhibited a 10% reduction in body weight and a substantial 39% decrease in body fat compared to the control group. [] This highlights the compound's potential in addressing both weight and adiposity.
  • Hormonal Changes: PF-95453 treatment was associated with a 34% reduction in leptin, a hormone linked to satiety, and a 78% increase in adiponectin, a hormone involved in glucose regulation and fatty acid breakdown. [] These hormonal shifts further indicate an impact on energy metabolism and fat storage.

Q2: The study mentions a comparison between PF-95453 treatment and pair-feeding. What does this comparison reveal about the compound's mechanism of action?

A2: The researchers included a pair-fed control group to differentiate between weight loss due to reduced food intake alone versus additional effects of PF-95453. While the pair-fed group did experience some body fat reduction (11%) and adiponectin increase (15%), these changes were significantly less pronounced than those observed in the PF-95453 treated group. [] This key finding suggests that the compound's weight loss effects are not solely due to appetite suppression but involve additional mechanisms likely related to enhanced energy expenditure or altered fat metabolism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.